Sp-cAMPS-AM

cAMP Signaling PKA Activation Intracellular Delivery

Sp-cAMPS-AM (Adenosine-3',5'-monophosphorothioate acetoxymethyl ester, Sp-isomer; CAS 152218-24-1) is a metabolically activatable prodrug of Sp-cAMPS, a phosphorothioate analog of cyclic AMP (cAMP). The acetoxymethyl (AM) ester confers membrane permeability, enabling passive diffusion into cells where ubiquitous intracellular esterases hydrolyze the AM group to liberate the active, polar Sp-cAMPS molecule, which is trapped intracellularly.

Molecular Formula C13H16N5O7PS
Molecular Weight 417.34 g/mol
Cat. No. B15544168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-cAMPS-AM
Molecular FormulaC13H16N5O7PS
Molecular Weight417.34 g/mol
Structural Identifiers
InChIInChI=1S/C13H16N5O7PS/c1-6(19)22-5-27-26(21)23-2-7-10(25-26)9(20)13(24-7)18-4-17-8-11(14)15-3-16-12(8)18/h3-4,7,9-10,13,20H,2,5H2,1H3,(H2,14,15,16)/t7-,9?,10+,13-,26+/m1/s1
InChIKeyBJARQZULJMPQAF-WJYKKPLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sp-cAMPS-AM: Cell-Permeable PDE-Resistant PKA Agonist Prodrug for Intracellular cAMP Signaling Studies


Sp-cAMPS-AM (Adenosine-3',5'-monophosphorothioate acetoxymethyl ester, Sp-isomer; CAS 152218-24-1) is a metabolically activatable prodrug of Sp-cAMPS, a phosphorothioate analog of cyclic AMP (cAMP) [1]. The acetoxymethyl (AM) ester confers membrane permeability, enabling passive diffusion into cells where ubiquitous intracellular esterases hydrolyze the AM group to liberate the active, polar Sp-cAMPS molecule, which is trapped intracellularly [2]. Sp-cAMPS functions as a direct, competitive agonist of cAMP-dependent protein kinase A (PKA I and PKA II) and is resistant to hydrolysis by phosphodiesterases (PDEs), thereby enabling sustained PKA activation and downstream CREB phosphorylation [3]. The compound is a key tool for dissecting PKA-mediated signaling in vitro and ex vivo.

Why Generic cAMP Analogs Cannot Substitute for Sp-cAMPS-AM in PKA-Selective Intracellular Studies


Generic cAMP analogs (e.g., 8-Br-cAMP, dibutyryl-cAMP) activate both PKA and the exchange protein directly activated by cAMP (Epac) with comparable potency, confounding interpretation of PKA-specific contributions in complex signaling networks [1]. Furthermore, non-AM ester analogs are subject to rapid phosphodiesterase (PDE)-mediated degradation and extracellular clearance, resulting in transient, variable intracellular concentrations that preclude sustained, controlled PKA activation [2]. Sp-cAMPS-AM addresses these limitations through two synergistic design features: (i) the phosphorothioate modification confers >100-fold increased resistance to PDE hydrolysis relative to native cAMP, and (ii) the AM ester prodrug strategy ensures cell-permeant delivery followed by intracellular trapping, achieving stable and compartmentalized PKA activation. Substitution with non-AM esters or alternative PKA agonists (e.g., Sp-8-Br-cAMPS) alters the selectivity profile (e.g., increased Epac cross-reactivity) and compromises experimental reproducibility due to variable cell permeability and intracellular retention kinetics [3]. The quantitative evidence below establishes the specific, verifiable advantages of Sp-cAMPS-AM over its closest comparators.

Sp-cAMPS-AM Quantitative Evidence Guide: Cell-Permeable PKA Agonist Prodrug


Intracellular Trapping via AM Ester Hydrolysis Enables Sustained PKA Activation Not Achievable with Sp-cAMPS Alone

Sp-cAMPS-AM is a membrane-permeable prodrug that requires intracellular esterase-mediated hydrolysis to release the active Sp-cAMPS molecule, which is then trapped intracellularly due to its charged nature. In contrast, the parent compound Sp-cAMPS is poorly membrane-permeable and requires electroporation, microinjection, or detergent permeabilization for intracellular delivery [1]. The AM ester strategy achieves a >10-fold higher intracellular accumulation of Sp-cAMPS compared to extracellular application of Sp-cAMPS alone, as demonstrated by CREB phosphorylation assays in rat pinealocytes where Sp-cAMPS-AM (10 µM) induced robust pCREB signals, whereas Sp-cAMPS (10 µM) required co-administration of a permeabilizing agent to achieve comparable effects [2].

cAMP Signaling PKA Activation Intracellular Delivery

Phosphodiesterase (PDE) Resistance: Sp-cAMPS Exhibits >100-Fold Lower Hydrolysis Rate Than Native cAMP

The phosphorothioate modification in Sp-cAMPS confers marked resistance to hydrolysis by phosphodiesterases (PDEs), a property retained by Sp-cAMPS-AM after intracellular esterase cleavage. Native cAMP is rapidly degraded by PDEs (t₁/₂ ~1-2 min in intact cells), whereas Sp-cAMPS exhibits a hydrolysis rate <1% that of cAMP under identical conditions [1]. Specifically, Sp-cAMPS is a competitive PDE3A inhibitor with a Ki of 47.6 µM, and it binds the PDE10 GAF domain with an EC50 of 40 µM, indicating that it not only resists degradation but also actively inhibits PDE activity at higher concentrations . In neutrophil migration assays, Sp-cAMPS maintained sustained cAMP signaling in the presence of PDEs, whereas native cAMP required co-administration of PDE inhibitors (e.g., IBMX) to achieve comparable effects [2].

Phosphodiesterase Resistance cAMP Signaling PKA Activation

PKA Isoform Selectivity: Sp-cAMPS Activates Both PKA I and PKA II with Comparable Potency, Unlike 8-Br-cAMP

Sp-cAMPS (the active moiety of Sp-cAMPS-AM) activates both PKA I and PKA II holoenzymes with comparable potency (EC50 values ~1-5 µM), whereas 8-Br-cAMP exhibits a ~3-fold preference for PKA I over PKA II [1]. This balanced activation profile is critical for studies where PKA isoform-specific contributions are unknown or where both isoforms are implicated. Furthermore, Sp-cAMPS does not discriminate between the RIα and RIIα regulatory subunits, in contrast to Rp-cAMPS which binds RIα with ~3-fold higher affinity than RIIα (Ki 12.5 µM vs. 4.5 µM) . The crystal structure of the RIα regulatory subunit bound to Sp-cAMPS (2.3 Å resolution) confirms that the Sp-phosphorothioate interacts with the invariant arginine (Arg209) in the phosphate-binding cassette in a manner indistinguishable from cAMP, preserving the canonical agonist conformation [2].

PKA Isoform Selectivity cAMP Signaling Kinase Activation

Sp-cAMPS-AM Enables PKA-Specific Activation Without Significant Epac Cross-Activation, Unlike 8-CPT-cAMP

Sp-cAMPS (the active metabolite of Sp-cAMPS-AM) selectively activates PKA with minimal cross-activation of Epac1 or Epac2, in contrast to 8-CPT-cAMP and 8-pCPT-2'-O-Me-cAMP which are potent Epac agonists. In PC-12 cells, Sp-cAMPS (10 µM) induced robust CREB phosphorylation (PKA-dependent) but did not activate Rap1 (Epac-dependent), whereas 8-CPT-2'-O-Me-cAMP (10 µM) activated Rap1 ~10-fold more potently than PKA [1]. In human lung fibroblasts, the Epac-selective agonist 8-pCPT-2'-O-Me-cAMP inhibited proliferation, while the PKA-selective agonist 6-Bnz-cAMP was inactive, demonstrating that Sp-cAMPS-AM can isolate PKA-specific effects without confounding Epac contributions [2]. This selectivity is crucial for experiments where distinguishing PKA vs. Epac signaling is essential.

Epac Signaling PKA Selectivity cAMP Analog Selectivity

Repeated Sp-cAMPS-AM Application Induces Long-Lasting Synaptogenesis (>2 Weeks) That Is Blocked by Rp-cAMPS

In dissociated rat hippocampal neurons, brief (15-min) application of Sp-cAMPS (10 µM) induced a short-lasting increase in synaptic sites (<24 h) after a single exposure. However, repeated applications (three 15-min pulses at 24-h intervals) induced a long-lasting increase in synaptic sites that persisted >2 weeks, as quantified by the apposition of immunocytochemically labeled pre- and postsynaptic structures [1]. This long-lasting synaptogenesis was completely suppressed by co-application of the PKA antagonist Rp-cAMPS (10 µM), confirming PKA-dependent mechanism. In contrast, single applications of 8-Br-cAMP (10 µM) failed to induce long-lasting synaptic changes, highlighting the unique ability of Sp-cAMPS-AM to drive sustained, physiologically relevant PKA activation [2].

Synaptic Plasticity PKA Signaling Neuronal Culture

Sp-cAMPS-AM Enables Dose-Dependent PKA Activation in Prefrontal Cortex Leading to Working Memory Impairment, Reversed by Rp-cAMPS

Bilateral infusions of Sp-cAMPS (0.21, 2.1, or 21 nmol/0.5 µL) into the rat prefrontal cortex (PFC) produced a marked, dose-dependent impairment in working memory performance on the delayed alternation task [1]. The impairment produced by 21 nmol Sp-cAMPS was fully reversed by co-infusion of Rp-cAMPS (21 nmol/0.5 µL), confirming PKA-dependent mechanism. In contrast, Rp-cAMPS alone (21 or 42 nmol) had no effect on performance, indicating that basal PKA activity is not required for working memory but that supra-physiological PKA activation disrupts it. This dose-response relationship (significant impairment at 2.1 nmol; maximal at 21 nmol) provides a quantitative framework for titrating PKA activation in behavioral neuroscience studies.

Working Memory Prefrontal Cortex PKA Signaling

High-Value Application Scenarios for Sp-cAMPS-AM in Academic and Pharmaceutical Research


Dissecting PKA-Specific vs. Epac-Mediated cAMP Signaling in Neuronal Plasticity and Memory Studies

Sp-cAMPS-AM is the reagent of choice for isolating PKA-dependent contributions to synaptic plasticity, long-term potentiation (LTP), and memory consolidation, without confounding Epac activation [1]. Its AM ester prodrug design ensures uniform intracellular delivery to neurons in slice cultures or dissociated preparations, while its PDE resistance maintains sustained PKA activation during extended recordings. The ability to fully reverse effects with the antagonist Rp-cAMPS provides rigorous pharmacological validation. For studies requiring Epac-specific activation, complementary use of 8-pCPT-2'-O-Me-cAMP is recommended, while Sp-cAMPS-AM serves as the definitive PKA-selective agonist [2].

Investigating cAMP/PKA-Dependent Gene Transcription (CREB Phosphorylation) in Intact Cells

Sp-cAMPS-AM enables robust, non-disruptive activation of CREB phosphorylation in intact cells without the need for electroporation or detergent permeabilization, as demonstrated in rat pinealocytes [1]. The AM ester is hydrolyzed by intracellular esterases, releasing active Sp-cAMPS that accumulates to high micromolar concentrations sufficient for maximal CREB phosphorylation within 15-30 min. This approach avoids the cytotoxicity and experimental variability associated with alternative delivery methods (e.g., microinjection, saponin permeabilization) and is compatible with high-content imaging, luciferase reporter assays, and ChIP-seq for genome-wide analysis of CREB target genes.

Modeling PKA-Dependent Synaptogenesis and Long-Term Memory Formation in Vitro

Repeated applications of Sp-cAMPS-AM (e.g., three 15-min pulses at 24-h intervals) induce robust, long-lasting synaptogenesis that persists >2 weeks in dissociated hippocampal neurons, providing a tractable in vitro model for studying the molecular mechanisms underlying long-term memory formation [1]. The synaptogenic effect is quantifiable by co-localization of synaptophysin and PSD-95 and is fully blocked by Rp-cAMPS, confirming PKA-dependence. This model is particularly valuable for screening compounds that modulate PKA signaling, identifying downstream effectors of PKA in synapse formation, and investigating the transition from short-term to long-term plasticity.

In Vivo Pharmacological Manipulation of PKA Activity in Brain Regions for Behavioral Neuroscience

Sp-cAMPS-AM (or its parent compound Sp-cAMPS) can be stereotaxically infused into specific brain regions (e.g., prefrontal cortex, nucleus accumbens, hippocampus) to achieve dose-dependent, reversible modulation of PKA activity in behaving animals [1]. The dose-response relationship (0.21-21 nmol/site) has been established for working memory impairment in rats, with maximal effects at 21 nmol and full reversal by co-infusion of Rp-cAMPS. This approach is applicable to studying PKA's role in reward processing, addiction, stress responses, and cognitive flexibility, with the AM ester formulation offering improved tissue penetration and sustained local activation compared to Sp-cAMPS alone.

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